molecular formula C8H15NO B13468281 3-Ethyl-5,5-dimethyl-2-pyrrolidinone

3-Ethyl-5,5-dimethyl-2-pyrrolidinone

Cat. No.: B13468281
M. Wt: 141.21 g/mol
InChI Key: VKFMIDBNCVVWTP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-ethyl-5,5-dimethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the reaction of 3-ethyl-5,5-dimethyl-2-pyrrolidinone with appropriate reagents under controlled conditions can yield the desired compound . Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

3-ethyl-5,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-ethyl-5,5-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of fine chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 3-ethyl-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

3-ethyl-5,5-dimethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

    5,5-dimethylpyrrolidin-2-one: Similar in structure but lacks the ethyl group at the 3-position.

    3,3-diphenylpyrrolidin-2-one: Contains phenyl groups instead of ethyl and methyl groups.

    Pyrrolidin-2-one: The parent compound without any substituents

The uniqueness of 3-ethyl-5,5-dimethylpyrrolidin-2-one lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-ethyl-5,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-4-6-5-8(2,3)9-7(6)10/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

VKFMIDBNCVVWTP-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(NC1=O)(C)C

Origin of Product

United States

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